![molecular formula C19H16ClFN4O3S B11504601 4-chloro-N-(5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide](/img/structure/B11504601.png)
4-chloro-N-(5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide
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Overview
Description
4-Chloro-N-(5-{[(4-fluorophenyl)carbamoyl]methyl}-3-methyl-4-oxo-2-sulfanylideneimidazolidin-1-yl)benzamide is a complex organic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a chlorobenzamide group, a fluorophenyl group, and a sulfanylideneimidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(5-{[(4-fluorophenyl)carbamoyl]methyl}-3-methyl-4-oxo-2-sulfanylideneimidazolidin-1-yl)benzamide typically involves multiple steps:
Formation of the Imidazolidinone Core: This step involves the reaction of a suitable amine with a carbonyl compound to form the imidazolidinone ring.
Introduction of the Sulfanylidene Group: The sulfanylidene group is introduced through a reaction with a sulfur-containing reagent.
Attachment of the Fluorophenyl Group: This step involves the reaction of the imidazolidinone intermediate with a fluorophenyl isocyanate.
Chlorobenzamide Formation: The final step involves the reaction of the intermediate with a chlorobenzoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Nitro derivatives, bromo derivatives.
Scientific Research Applications
4-Chloro-N-(5-{[(4-fluorophenyl)carbamoyl]methyl}-3-methyl-4-oxo-2-sulfanylideneimidazolidin-1-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biological Research: The compound is used to study enzyme inhibition and protein interactions.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 4-chloro-N-(5-{[(4-fluorophenyl)carbamoyl]methyl}-3-methyl-4-oxo-2-sulfanylideneimidazolidin-1-yl)benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Protein Interactions: It can interact with proteins involved in signaling pathways, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-(5-{[(4-chlorophenyl)carbamoyl]methyl}-3-methyl-4-oxo-2-sulfanylideneimidazolidin-1-yl)benzamide
- 4-Chloro-N-(5-{[(4-bromophenyl)carbamoyl]methyl}-3-methyl-4-oxo-2-sulfanylideneimidazolidin-1-yl)benzamide
Uniqueness
The presence of the fluorophenyl group in 4-chloro-N-(5-{[(4-fluorophenyl)carbamoyl]methyl}-3-methyl-4-oxo-2-sulfanylideneimidazolidin-1-yl)benzamide distinguishes it from similar compounds. This fluorine substitution can significantly affect the compound’s biological activity and chemical reactivity, making it a unique and valuable compound for research and development.
Properties
Molecular Formula |
C19H16ClFN4O3S |
---|---|
Molecular Weight |
434.9 g/mol |
IUPAC Name |
4-chloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]-3-methyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]benzamide |
InChI |
InChI=1S/C19H16ClFN4O3S/c1-24-18(28)15(10-16(26)22-14-8-6-13(21)7-9-14)25(19(24)29)23-17(27)11-2-4-12(20)5-3-11/h2-9,15H,10H2,1H3,(H,22,26)(H,23,27) |
InChI Key |
SMSNEMZOXJBRJJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(N(C1=S)NC(=O)C2=CC=C(C=C2)Cl)CC(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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